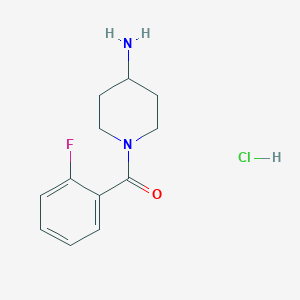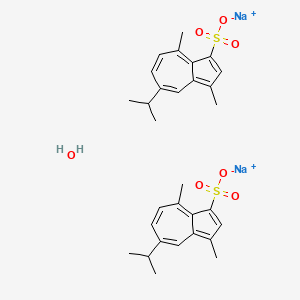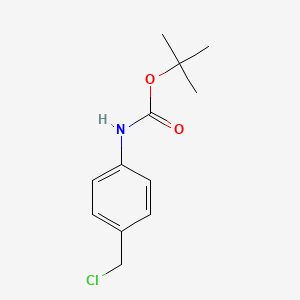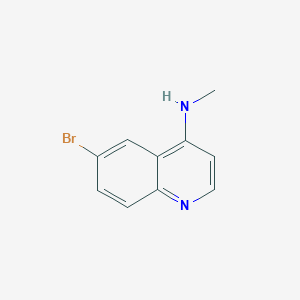
Ac-Arg-Leu-Arg-AMC
Vue d'ensemble
Description
Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin (Ac-Arg-Leu-Arg-AMC) is a fluorogenic peptide substrate commonly used in biochemical assays. It is particularly known for its application in measuring the trypsin-like activity of purified proteasomes . The compound is characterized by its high specific activity and the fact that it is cleaved exclusively at the arginyl-7-amido-4-methylcoumarin bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically greater than 97% .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. It is specifically cleaved at the arginyl-7-amido-4-methylcoumarin bond by trypsin-like proteases .
Common Reagents and Conditions
Enzymes: Trypsin-like proteases are the primary enzymes used for the cleavage of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin.
Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain optimal pH for enzyme activity.
Temperature: Reactions are typically carried out at physiological temperatures (37°C).
Major Products
The major product formed from the enzymatic cleavage of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin (AMC), which is highly fluorescent and can be easily detected .
Applications De Recherche Scientifique
Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is widely used in scientific research due to its fluorogenic properties. Some of its key applications include:
Proteasome Activity Assays: It is the substrate of choice for assaying the trypsin-like activity of purified proteasomes.
Drug Screening: Used in high-throughput screening to identify potential inhibitors of proteasome activity.
Biochemical Studies: Employed in studies investigating the mechanisms of proteolysis and protein degradation.
Medical Research: Utilized in research on diseases related to proteasome dysfunction, such as cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin involves its cleavage by trypsin-like proteases at the arginyl-7-amido-4-methylcoumarin bond. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured . The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin (Ac-Leu-Arg-AMC): Another fluorogenic peptide substrate used for similar applications.
Boc-Leucyl-Serinyl-Threonyl-Arginyl-7-amido-4-methylcoumarin (Boc-Leu-Ser-Thr-Arg-AMC): Used for measuring chymotrypsin-like activity.
Uniqueness
Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is unique due to its high specificity for trypsin-like proteases and its exclusive cleavage at the arginyl-7-amido-4-methylcoumarin bond . This specificity makes it a valuable tool in proteasome activity assays and related research.
Propriétés
IUPAC Name |
2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEMPRHZPRGAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F3N10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)


![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)




![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)
